(2-Fluoro-6-methoxypyridin-4-yl)methanol NMR data
(2-Fluoro-6-methoxypyridin-4-yl)methanol NMR data
An In-depth Technical Guide to the NMR Spectral Analysis of (2-Fluoro-6-methoxypyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-6-methoxypyridin-4-yl)methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a functionalized heterocyclic building block, its precise structural characterization is paramount for ensuring the integrity of downstream applications, particularly in drug discovery where molecular architecture dictates biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of (2-Fluoro-6-methoxypyridin-4-yl)methanol. Moving beyond a simple data report, this document offers an in-depth interpretation grounded in the fundamental principles of NMR, explaining the causal relationships between the molecule's electronic structure and its spectral features. It is designed to serve as a practical resource for researchers, providing not only reference data but also the strategic rationale behind spectral assignments and a robust protocol for acquiring high-quality data.
Molecular Structure and Electronic Effects
The NMR spectrum of a molecule is a direct reflection of the chemical environment of each nucleus. In (2-Fluoro-6-methoxypyridin-4-yl)methanol, the interplay of three distinct substituents on the pyridine ring—a strongly electronegative fluorine atom, an electron-donating methoxy group, and a hydroxymethyl group—creates a unique electronic landscape that governs the chemical shifts (δ) and coupling constants (J) observed.
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2-Fluoro Group: The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which deshields nearby nuclei. It also engages in through-bond scalar coupling with neighboring protons and carbons, providing critical connectivity information.[1][2]
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6-Methoxy Group: The oxygen of the methoxy group is electron-donating through resonance (+M effect), which tends to shield the ortho and para positions of the ring.
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4-Hydroxymethyl Group: This group has a mild inductive effect and its primary spectral signatures are the distinct resonances for the methylene (-CH₂) and hydroxyl (-OH) protons.
These competing electronic effects result in a predictable yet nuanced distribution of chemical shifts across the molecule.
Figure 1: Structure of (2-Fluoro-6-methoxypyridin-4-yl)methanol with atom numbering for NMR assignment.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides foundational information on the number, environment, and connectivity of protons in the molecule. The predicted data, typically acquired in a solvent like CDCl₃, is summarized below.
Table 1: Predicted ¹H NMR Data for (2-Fluoro-6-methoxypyridin-4-yl)methanol (500 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~ 6.45 | d | ⁴J(H-F) ≈ 1.5 Hz | 1H |
| H-3 | ~ 6.30 | s | - | 1H |
| -CH ₂OH | ~ 4.68 | s | - | 2H |
| -OCH ₃ | ~ 3.90 | s | - | 3H |
| -CH₂OH | Variable | br s | - | 1H |
Interpretation and Rationale:
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Aromatic Protons (H-3, H-5): The two protons on the pyridine ring are chemically distinct. The electron-donating methoxy group at C-6 significantly shields the adjacent H-5 proton, while the fluorine at C-2 shields H-3, resulting in their upfield chemical shifts compared to unsubstituted pyridine (where protons typically appear between δ 7.2 and 8.6 ppm).[3] H-5 is predicted to be a narrow doublet due to a four-bond coupling to the fluorine atom (⁴J(H-F)). H-3 appears as a singlet as its coupling to fluorine (³J(H-F)) is often small in such arrangements and coupling to H-5 (⁴J(H-H)) is negligible.
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Methylene Protons (-CH₂OH): The protons of the hydroxymethyl group are diastereotopic and appear as a singlet around δ 4.68 ppm. The absence of splitting indicates no significant coupling to the hydroxyl proton, a common observation in solvents like CDCl₃ due to rapid proton exchange.
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Methoxy Protons (-OCH₃): These protons give rise to a sharp, well-defined singlet at approximately δ 3.90 ppm, a characteristic region for methoxy groups attached to aromatic rings.
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Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet that can be confirmed by D₂O exchange, where the peak disappears.
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Proton-decoupled spectra show a single peak for each unique carbon atom, with chemical shifts influenced by hybridization and substituent effects.
Table 2: Predicted ¹³C NMR Data for (2-Fluoro-6-methoxypyridin-4-yl)methanol (125 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from F) | Coupling Constant (¹J(C-F), Hz) |
| C-2 | ~ 164.5 | d | ~ 235-245 |
| C-6 | ~ 162.0 | s | - |
| C-4 | ~ 151.0 | d | ~ 15 |
| C-3 | ~ 98.5 | d | ~ 4 |
| C-5 | ~ 95.0 | d | ~ 2 |
| -C H₂OH | ~ 64.0 | s | - |
| -OC H₃ | ~ 53.5 | s | - |
Interpretation and Rationale:
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C-2 and C-6: The carbons directly attached to the electronegative fluorine (C-2) and oxygen (C-6) atoms are the most deshielded, appearing far downfield. C-2 is readily identified by its large one-bond coupling to fluorine (¹J(C-F)), which splits the signal into a doublet. This coupling constant is a hallmark of a fluorine atom directly attached to a carbon.[2][4]
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C-4: The C-4 carbon, bearing the hydroxymethyl group, also appears downfield, further influenced by its position relative to the nitrogen and other substituents. It is expected to show a smaller two-bond C-F coupling.
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C-3 and C-5: These carbons are significantly shielded due to the combined electronic effects and appear upfield. Their assignments can be confirmed by observing their respective smaller C-F coupling constants and through heteronuclear correlation experiments like HSQC.
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Aliphatic Carbons (-CH₂OH, -OCH₃): The methylene and methoxy carbons appear in the typical aliphatic region of the spectrum, with their specific shifts influenced by the attached oxygen atoms.
Workflow for Unambiguous Structure Elucidation
While 1D NMR provides substantial data, a multi-dimensional approach ensures complete and validated assignments. The following workflow represents a self-validating system for structural confirmation.
Figure 2: Recommended workflow for complete NMR-based structure elucidation.
Experimental Protocol
Adherence to a standardized protocol is critical for obtaining high-resolution, reproducible NMR data.
1. Sample Preparation:
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Analyte: Accurately weigh 5-10 mg of purified (2-Fluoro-6-methoxypyridin-4-yl)methanol for ¹H NMR, or 20-50 mg for ¹³C NMR.[5]
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Solvent: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds. For compounds with limited solubility, DMSO-d₆ or Methanol-d₄ can be used, though solvent peaks will differ.[5][6]
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to the NMR tube. Gentle vortexing can aid dissolution.[5]
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is adequate for the instrument's coil (typically 4-5 cm).[7]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for spectra in CDCl₃.
2. Instrument Setup and Data Acquisition (Illustrative for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer and ensure it is spinning at the recommended rate (e.g., 20 Hz).
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.
-
¹H NMR Acquisition:
-
Pulse Program: Standard 1-pulse sequence.
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
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Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
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Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm.
References
-
Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. [Link]
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¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]
-
Solvent effect on the ¹H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. SciELO Argentina. [Link]
-
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]
-
How To Prepare And Run An NMR Sample. Alwsci. [Link]
-
The proton NMR chemical shifts of the hydrogens in pyridine are shown. Filo. [Link]
-
NMR spectral analysis of second-order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]
-
EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING ¹H-NMR SPECTROMETRY. eGyanKosh. [Link]
-
Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]
Sources
- 1. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
